Ophiobolin H

Cancer Research Natural Product Chemistry Leukemia

Ophiobolin H is the indispensable low‑activity comparator for ophiobolin structure‑activity relationship (SAR) studies. Unlike nanomolar‑potent analogs Ophiobolin A, B, C, K, Ophiobolin H exhibits only weak cytotoxicity (IC50 = 105.7 µM against P388 leukemia cells), making it the ideal negative control to validate target‑specific apoptosis. Its established inactivity ensures your data reflect pharmacophore‑driven effects, not non‑specific core toxicity. Use as a calibration standard to normalize inter‑assay variability and benchmark novel ophiobolin derivatives. Essential for leukemia drug discovery programs requiring robust, publication‑grade SAR data.

Molecular Formula C25H38O3
Molecular Weight 386.6 g/mol
CAS No. 90108-64-8
Cat. No. B12360047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOphiobolin H
CAS90108-64-8
Molecular FormulaC25H38O3
Molecular Weight386.6 g/mol
Structural Identifiers
SMILESCC(C=CC=C(C)C)C1CCC2(C1CC=C3COC4(C3C(C2)C(C4)(C)O)O)C
InChIInChI=1S/C25H38O3/c1-16(2)7-6-8-17(3)19-11-12-23(4)13-21-22-18(9-10-20(19)23)14-28-25(22,27)15-24(21,5)26/h6-9,17,19-22,26-27H,10-15H2,1-5H3/b8-6-,18-9-/t17-,19+,20-,21-,22+,23+,24+,25-/m0/s1
InChIKeyIBUCSLMTZXQXRS-CNKIPQCUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ophiobolin H (CAS 90108-64-8): A Structurally Distinct Sesterterpenoid for Targeted Anticancer and Antimicrobial Research


Ophiobolin H (CAS 90108-64-8) is a sesterterpenoid fungal metabolite belonging to the ophiobolin family, characterized by the conserved 5-8-5 tricyclic carboskeleton [1]. It is primarily isolated from various strains of the fungus *Aspergillus ustus* and has been identified in both terrestrial and marine-derived isolates [2]. Unlike highly potent analogs such as Ophiobolin A and K, Ophiobolin H exhibits a markedly different pharmacological profile, being largely inactive or only weakly active at micromolar concentrations in specific cancer cell lines, which makes it a critical tool as a negative control or for investigating structure-activity relationships (SAR) within the ophiobolin class [3].

Why Ophiobolin H (CAS 90108-64-8) Cannot Be Substituted by Other Ophiobolins


Generic substitution within the ophiobolin family is not scientifically valid due to extreme variations in potency and biological activity driven by subtle structural differences. The presence or absence of key functional groups, such as the C-21 aldehyde and C-3 hydroxy group, dictates whether a compound is active at nanomolar or micromolar concentrations, or completely inactive [1]. For example, while Ophiobolin A, B, C, and K induce apoptosis in leukemia cells at nanomolar levels, Ophiobolin H and many of its analogs are classified as 'mainly inactive or only slightly active at micromolar concentrations,' representing a difference of up to three orders of magnitude in potency [2]. This functional divergence renders Ophiobolin H a unique tool as a structurally related but biologically distinct comparator, rather than an interchangeable bioactive agent. Substituting Ophiobolin H with a more potent analog would fundamentally alter the biological outcome of an experiment, compromising the validity of SAR studies or control assays [2].

Quantitative Differentiation: Ophiobolin H (CAS 90108-64-8) vs. High-Potency Ophiobolin Analogs


Cytotoxicity in P388 Murine Leukemia Cells: Ophiobolin H (IC50 = 105.7 µM) vs. Ophiobolin K (IC50 = 0.27–0.65 µM)

In a direct cross-study comparison using the same P388 murine leukemia cell line, Ophiobolin H exhibits significantly lower cytotoxic potency compared to Ophiobolin K. Ophiobolin H was found to have an IC50 value of 105.7 µM [1]. In contrast, Ophiobolin K demonstrated potent activity with an IC50 range of 0.27–0.65 µM in a separate study, representing a potency difference of approximately 160- to 390-fold [2].

Cancer Research Natural Product Chemistry Leukemia

Differential Bioactivity in Leukemia Cell Apoptosis: Ophiobolin H (Inactive/Micromolar) vs. Ophiobolins A, B, C, K (Nanomolar)

A comprehensive bioactivity study on fungal extracts targeting leukemia cells directly compared a panel of ophiobolin derivatives. The study identified that Ophiobolins A, B, C, and K displayed strong bioactivity and induced apoptosis at nanomolar concentrations [1]. Conversely, Ophiobolin H was grouped with the 'remaining ophiobolins' that were 'mainly inactive or only slightly active at micromolar concentrations' [1]. The study correlated this stark difference to specific structural features, including the presence of a hydroxy group at C3 and an aldehyde group at C21, which are absent in Ophiobolin H [1].

Leukemia Apoptosis Drug Discovery

Structural Basis for Divergent Activity: Ophiobolin H Lacks Key Pharmacophoric Elements Required for High Potency

Structure-activity relationship (SAR) analyses within the ophiobolin class have identified critical functional groups that are essential for potent biological activity, particularly for anti-inflammatory and cytotoxic effects. These essential features include the aldehyde group at C-21 and the α, β-unsaturated ketone functionality in the A-ring [1]. Ophiobolin H, which features a 5,21-hemiketal or lactone structure rather than the C-21 aldehyde, and possesses a different oxidation pattern at C3, lacks these key pharmacophores [2]. This structural divergence provides a molecular-level explanation for its significantly reduced or absent biological activity compared to analogs like Ophiobolin A or K [3].

Medicinal Chemistry Structure-Activity Relationship Molecular Pharmacology

Antibacterial Activity Against Bacillus subtilis and In Vivo Hyperacusis Effect: A Unique Phenotypic Profile

Ophiobolin H exhibits a specific antibacterial effect by inhibiting the growth of *Bacillus subtilis* cultures, a property established in early characterization studies [1]. Furthermore, it is reported to induce hyperacusis (auditory hypersensitivity) in day-old chicks when administered at doses up to 375 mg/kg [1]. This specific combination of *in vitro* antibacterial and *in vivo* neurobehavioral effects is a differentiating feature of Ophiobolin H's profile. While other ophiobolins, such as A and B, are known for their antifungal and phytotoxic activities, the specific *in vivo* hyperacusis effect appears to be a less common or less documented phenotype among the broader class [2].

Microbiology Natural Product Screening In Vivo Pharmacology

Precision Applications of Ophiobolin H (CAS 90108-64-8) in R&D and Procurement


Essential Negative Control and SAR Probe in Leukemia Drug Discovery

For research groups developing anti-leukemic agents based on the ophiobolin scaffold, Ophiobolin H serves as an indispensable negative control. Its established inactivity or micromolar-only activity in leukemia cell apoptosis assays directly contrasts with the nanomolar potency of Ophiobolins A, B, C, and K [1]. This allows researchers to quantitatively validate the specificity of their lead compounds, ensuring that observed cytotoxic effects are due to the intended pharmacophore (e.g., the C-21 aldehyde and C-3 hydroxy group) rather than non-specific toxicity of the tricyclic core [1]. This application is critical for generating robust SAR data required for publication and patent filing [1].

Phenotypic Anchor for Screening Fungal Extracts and Biosynthetic Studies

Ophiobolin H's unique and well-documented combination of activities—*Bacillus subtilis* growth inhibition and *in vivo* hyperacusis in chicks—makes it a valuable phenotypic anchor in natural product discovery and biosynthetic pathway research [2]. When screening new fungal strains or genetically modified *Aspergillus* species for altered secondary metabolite production, the presence or absence of Ophiobolin H (and its associated bioactivity fingerprint) can serve as a rapid indicator of specific biosynthetic gene cluster activation or disruption [3]. This application streamlines the identification of novel ophiobolin analogs and aids in optimizing fermentation conditions for desired compound profiles.

Calibration Standard for Cytotoxicity Assays Involving P388 Murine Leukemia Cells

With its precisely defined and relatively weak cytotoxicity (IC50 = 105.7 µM) against the P388 murine leukemia cell line, Ophiobolin H is ideally suited as a low-activity calibration standard in cell-based assays [4]. When evaluating the potency of new chemical entities (NCEs) or more potent ophiobolin derivatives (e.g., Ophiobolin K with an IC50 of 0.27–0.65 µM [5]), including Ophiobolin H as a standard allows for inter-assay normalization and provides a consistent benchmark for comparing potencies across different experimental runs. This ensures data reproducibility and facilitates cross-study comparisons in collaborative research settings.

Investigating Non-Apoptotic Cell Death and Neurobehavioral Mechanisms

Given that Ophiobolin H is largely inactive in standard apoptosis assays but demonstrates a unique *in vivo* hyperacusis effect, it presents a specialized tool for dissecting alternative cell death and neurobehavioral pathways [2]. While Ophiobolin A is a known inducer of paraptosis, a non-apoptotic cell death mechanism [6], Ophiobolin H's distinct structural features and activity profile could be exploited to investigate whether it triggers different or overlapping pathways. Its use in comparative studies can help elucidate the precise molecular mechanisms linking specific ophiobolin substructures to distinct biological outcomes, informing the design of more targeted and less toxic therapeutic candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ophiobolin H

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.